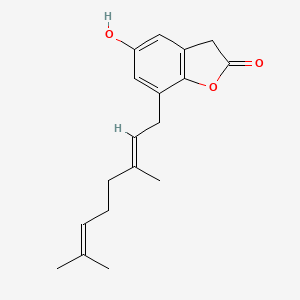

Lettowienolide

Description

Properties

Molecular Formula |

C18H22O3 |

|---|---|

Molecular Weight |

286.4 g/mol |

IUPAC Name |

7-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hydroxy-3H-1-benzofuran-2-one |

InChI |

InChI=1S/C18H22O3/c1-12(2)5-4-6-13(3)7-8-14-9-16(19)10-15-11-17(20)21-18(14)15/h5,7,9-10,19H,4,6,8,11H2,1-3H3/b13-7+ |

InChI Key |

BQSTWVNVLQVIEE-NTUHNPAUSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=CC(=CC2=C1OC(=O)C2)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=CC(=CC2=C1OC(=O)C2)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Discovery and Isolation of Bioactive Compounds from Stellaria media

A Note on "Lettowienolide" : A comprehensive review of scientific literature did not yield information on a compound named "this compound" isolated from Stellaria media (Chickweed). It is plausible that this is a novel compound not yet documented in publicly accessible databases, or potentially a misnomer. This guide will, therefore, focus on the established discovery and isolation of other novel chemical constituents from Stellaria media, providing a representative technical framework for researchers.

Introduction: The Phytochemical Landscape of Stellaria media

Stellaria media (L.) Vill., commonly known as chickweed, is a member of the Caryophyllaceae family and is recognized in traditional medicine for a variety of therapeutic applications.[1][2][3][4] Its medicinal properties are attributed to a rich and diverse phytochemical profile. The plant is a known source of flavonoids, isoflavonoids, saponins, tannins, alkaloids, phenolic acids, and triterpenoids.[1][2][5][6] Recent research has led to the isolation and characterization of several novel compounds, expanding the known chemical inventory of this species and opening new avenues for pharmacological investigation.[7][8]

This technical guide provides an in-depth overview of the methodologies for the discovery and isolation of novel compounds from the aerial parts of Stellaria media, using a bioactivity-guided fractionation approach as a case study.

Bioactivity-Guided Isolation of Novel Compounds

Bioactivity-guided fractionation is a pivotal strategy in natural product chemistry, where crude plant extracts are systematically separated into fractions, and each fraction is tested for a specific biological activity. This iterative process ultimately leads to the isolation of the pure, active compound(s).

Experimental Workflow

The overall workflow for the isolation of novel bioactive compounds from Stellaria media can be visualized as follows:

Detailed Experimental Protocols

The following protocols are based on methodologies reported for the isolation of novel compounds from Stellaria media.[9]

Plant Material and Extraction

-

Collection and Preparation : The aerial parts of Stellaria media are collected and authenticated. The plant material is then shade-dried at room temperature and coarsely powdered.

-

Successive Solvent Extraction : The powdered plant material is subjected to successive extraction with solvents of increasing polarity, typically starting with petroleum ether, followed by methanol, using a Soxhlet apparatus. The extracts are then concentrated under reduced pressure.

Bioactivity-Guided Fractionation

-

Initial Screening : The different solvent extracts are screened for the biological activity of interest. For example, in the search for anxiolytic compounds, the extracts would be evaluated using relevant behavioral models in mice.[7]

-

Fractionation of the Active Extract : The extract exhibiting the highest activity (e.g., the methanol extract) is selected for further fractionation. This is typically achieved using column chromatography over silica gel.

-

Column Chromatography : The active extract is adsorbed onto silica gel and loaded onto a column packed with silica gel. The column is then eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

-

Preparative Thin Layer Chromatography (TLC) : The fractions obtained from column chromatography are further purified using preparative TLC to isolate individual compounds.

Structure Elucidation

The structure of the isolated pure compounds is determined using a combination of spectroscopic techniques, including:

-

UV-Visible Spectroscopy

-

Infrared (IR) Spectroscopy

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR

-

Mass Spectrometry (MS)

Characterization of Isolated Novel Compounds

Studies have successfully isolated and characterized new chemical entities from Stellaria media.[9] The structural data for three such compounds are summarized below.

| Compound ID | Compound Name | Molecular Formula | Spectroscopic Data Highlights |

| 1 | 2, 4, 5, 7-tetramethyloctane | C₁₂H₂₆ | ¹H NMR : Complex aliphatic signals. ¹³C NMR : Signals corresponding to methyl and methylene carbons. MS : Molecular ion peak consistent with the formula. |

| 2 | 6-methylheptyl-3′-hydroxy-2′-methylpropanoate | C₁₂H₂₄O₃ | ¹H NMR : Signals for methyl, methylene, and methine protons. ¹³C NMR : Carbonyl carbon signal, signals for carbons attached to oxygen. MS : Fragmentation pattern consistent with the ester structure. |

| 3 | 2, 2, 4-trimethyloctan-3-one | C₁₁H₂₂O | ¹H NMR : Characteristic signals for methyl groups and aliphatic protons. ¹³C NMR : Ketone carbonyl signal. MS : Molecular ion peak and fragmentation pattern confirming the structure. |

Signaling Pathways and Biological Activity

While the specific signaling pathways for the newly isolated compounds are often a subject for subsequent investigation, the diverse chemical constituents of Stellaria media are known to exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and anxiolytic effects.[10] For instance, the anxiolytic effects of certain compounds may be mediated through interactions with neurotransmitter systems in the brain.

The general process for investigating the mechanism of action of a newly discovered compound is outlined below.

Conclusion

Stellaria media remains a promising source of novel bioactive compounds. The application of systematic isolation techniques, such as bioactivity-guided fractionation, coupled with modern spectroscopic methods, is crucial for the discovery of new chemical entities. The compounds isolated from this plant serve as valuable leads for the development of new therapeutic agents. Further research is warranted to fully elucidate the pharmacological potential and mechanisms of action of the diverse phytochemicals present in Stellaria media.

References

- 1. sid.ir [sid.ir]

- 2. Stellaria media Linn.: A comprehensive review highlights the nutritional, phytochemistry, and pharmacological activities [herbmedpharmacol.com]

- 3. MAIN GROUPS OF BIOLOGICALLY ACTIVE SUBSTANCES OF CHICKWEED (STELLARIA MEDIA L.) AND THEIR PHARMACOLOGICAL SIGNIFICANCE | Евразийский журнал академических исследований [inlibrary.uz]

- 4. nhaa.org.au [nhaa.org.au]

- 5. researchgate.net [researchgate.net]

- 6. Stellaria media (L.) Vill.- A plant with immense therapeutic potentials: phytochemistry and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anxiolytic constituents from stellaria media linn [wisdomlib.org]

- 8. pharmacophorejournal.com [pharmacophorejournal.com]

- 9. ijpsr.com [ijpsr.com]

- 10. Stellaria media Linn.: A comprehensive review highlights the nutritional, phytochemistry, and pharmacological activities [herbmedpharmacol.com]

In-depth Technical Guide: Analysis of Geranylbenzoquinonoids from Stellaria media with Antimalarial Activity

A comprehensive review of the current scientific literature reveals no specific studies identifying or isolating geranylbenzoquinonoids with antimalarial activity from the plant species Stellaria media (commonly known as chickweed). While Stellaria media is a plant rich in various phytochemicals with a range of documented biological activities, the presence of geranylbenzoquinonoids and their potential action against malaria-causing parasites has not been reported.

This guide will, therefore, summarize the known phytochemical landscape of Stellaria media, highlight the existing, albeit limited, research on its antimalarial potential, and provide context on antimalarial compounds from other plant sources.

Phytochemical Profile of Stellaria media

Stellaria media is a member of the Caryophyllaceae family and is known for its diverse array of secondary metabolites.[1][2] Extensive phytochemical investigations have identified several classes of compounds, including:

-

Flavonoids and Isoflavonoids: These are abundant in chickweed and include compounds like apigenin, luteolin, kaempferol, quercetin, and their glycosides.[2][3][4]

-

Saponins: Triterpenoid saponins are also characteristic of this plant.[1][3]

-

Phenolic Acids and Tannins: The presence of various phenolic compounds and tannins has been confirmed.[3][5][6]

-

Alkaloids and Anthraquinones: These classes of compounds have also been reported in extracts of Stellaria media.[1][2][3]

-

Other Constituents: The plant also contains lipids, triterpenoids, C-glycosyl flavones, phlobatannins, sitosterol, and a pentasaccharide.[3]

Antimalarial and Other Pharmacological Activities of Stellaria media

While the primary request focuses on antimalarial activity, it is important to note that research on Stellaria media has explored a variety of other potential therapeutic applications. The plant has demonstrated anti-obesity, anti-diabetic, anti-fungal, anti-bacterial, anti-inflammatory, and anti-leishmanial properties in various studies.[1][7] Additionally, antiviral activity against the Hepatitis B virus has been reported.[8][9]

The investigation into the antimalarial properties of Stellaria media is very limited. One review article mentions that a tannin-rich extract of the plant exhibited strong prophylactic potential and displayed significant antimalarial activity.[5][6] However, this study did not proceed to isolate or identify the specific compound(s) responsible for this effect.

Data Presentation and Experimental Protocols

Due to the absence of specific research on a geranylbenzoquinonoid from Stellaria media with antimalarial activity, it is not possible to present quantitative data such as IC50 values, cytotoxicity, or compound yields. Similarly, detailed experimental protocols for the isolation, characterization, and antimalarial screening of such a compound from this specific plant source cannot be provided as they have not been published.

Signaling Pathways and Experimental Workflows

The creation of diagrams for signaling pathways or experimental workflows is contingent on the availability of research detailing the mechanism of action or the experimental procedures used. As no such research exists for the requested topic, these visualizations cannot be generated.

For illustrative purposes, a generalized workflow for the bioassay-guided isolation of a natural product is presented below. This represents a typical process that would be followed in such research.

Caption: Generalized workflow for bioassay-guided isolation of natural products.

Conclusion

References

- 1. Stellaria media Linn.: A comprehensive review highlights the nutritional, phytochemistry, and pharmacological activities [herbmedpharmacol.com]

- 2. researchgate.net [researchgate.net]

- 3. sid.ir [sid.ir]

- 4. Small Steps to the Big Picture for Health‐Promoting Applications Through the Use of Chickweed (Stellaria media): In Vitro, In Silico, and Pharmacological Network Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stellaria media (L.) Vill.- A plant with immense therapeutic potentials: phytochemistry and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Hepatitis B Virus Activity of Chickweed [Stellaria media (L.) Vill.] Extracts in HepG2.2.15 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-hepatitis B virus activity of chickweed [Stellaria media (L.) Vill.] extracts in HepG2.2.15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The potential of anti-malarial compounds derived from African medicinal plants: a review of pharmacological evaluations from 2013 to 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Plant-Derived Antimalarial Agents: New Leads and Efficient Phytomedicines. Part II. Non-Alkaloidal Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Phytochemical Analysis of Stellaria media for Lettowienolide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive and rigorous workflow for the phytochemical analysis of Staria media (common chickweed) with the specific aim of isolating and identifying Lettowienolide, a geranylbenzoquinonoid with potential therapeutic applications. Although this compound has not yet been reported in Stellaria media, this document provides a detailed, hypothetical framework for its discovery and characterization, leveraging established methodologies for the isolation of natural products. The guide details protocols for extraction, bioassay-guided fractionation, chromatographic separation, and spectroscopic analysis. Furthermore, it includes quantitative data on the known phytochemical composition of Stellaria media and visual workflows to aid in experimental design and execution. Given this compound's reported mild activity against the Plasmodium falciparum malaria parasite[1], a bioassay-guided approach targeting cytotoxic or anti-parasitic activity is proposed as a rational strategy for its isolation.

Introduction

Stellaria media is a common herbaceous plant that has been used in traditional medicine and is known to contain a variety of bioactive compounds, including flavonoids, phenolic acids, saponins, and triterpenoids[2][3][4]. This compound, a geranylbenzoquinonoid, has demonstrated mild in vitro activity against the malaria parasite Plasmodium falciparum[1]. The structural characteristics of this compound suggest that its biosynthetic precursors could potentially be present in plants such as Stellaria media. This guide provides a systematic approach for the targeted isolation and identification of this compound from this plant species. The proposed methodology follows a bioassay-guided fractionation strategy, a powerful tool for isolating active compounds from complex natural product extracts[5][6][7].

Phytochemical Profile of Stellaria media

While the presence of this compound in Stellaria media is the focus of this hypothetical investigation, a summary of the known quantitative phytochemical composition of the plant is essential for context and to anticipate potential interfering compounds during the isolation process.

| Phytochemical Class | Compound/Parameter | Concentration | Reference |

| Phenolic Compounds | Total Phenols | Not less than 6.5% of dry weight | [8] |

| Hydroxycinnamic Acids | Not less than 1.5% of dry weight | [8] | |

| Flavonoids | Total Flavonoids | Not less than 1.2% of dry weight | [8] |

| Catechins | Total Catechins | Not less than 0.6% of dry weight | [8] |

| Other | Saponins, Alkaloids, etc. | Present | [2][3] |

Experimental Protocols

This section details the proposed experimental workflow for the extraction, isolation, and identification of this compound from Stellaria media.

Plant Material Collection and Preparation

-

Collection: Collect fresh aerial parts of Stellaria media and ensure proper botanical identification.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.

Extraction

-

Solvent Extraction: Macerate the powdered plant material (1 kg) with methanol (5 L) at room temperature for 72 hours with occasional agitation.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

Bioassay-Guided Fractionation

A bioassay-guided fractionation approach will be employed to isolate the bioactive compound(s). A cytotoxicity assay, such as the MTT assay, is a common primary screen for compounds with potential anticancer or antiparasitic activity[5][7][9][10][11][12].

-

Initial Cytotoxicity Screening:

-

Prepare various concentrations of the crude methanol extract.

-

Perform an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a relevant cancer cell line (e.g., HeLa) or a malaria parasite culture (P. falciparum) to determine the extract's cytotoxic or anti-parasitic activity[9][12].

-

-

Liquid-Liquid Partitioning:

-

Suspend the active crude extract in a mixture of methanol and water (9:1 v/v) and partition sequentially with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.

-

Test each fraction for its cytotoxic/anti-parasitic activity using the same bioassay.

-

-

Chromatographic Fractionation of the Active Fraction:

-

Subject the most active fraction (hypothetically the chloroform or ethyl acetate fraction) to column chromatography over silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Pool fractions with similar TLC profiles and test each pooled fraction for bioactivity.

-

Isolation and Purification

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the most active fraction(s) from column chromatography using preparative HPLC with a C18 column.

-

Use a gradient of methanol and water as the mobile phase.

-

Monitor the elution profile with a UV detector and collect the peaks corresponding to individual compounds.

-

-

Purity Assessment:

-

Assess the purity of the isolated compounds by analytical HPLC.

-

Structural Elucidation

The structure of the isolated pure compound will be determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS):

-

Obtain the molecular weight and elemental composition of the compound using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Record ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra to determine the chemical structure, including stereochemistry.

-

-

Comparison with Known Data:

-

Compare the obtained spectroscopic data with the reported data for this compound to confirm its identity.

-

Visualizing the Workflow and Potential Mechanism

Experimental Workflow

The following diagram illustrates the proposed workflow for the isolation of this compound from Stellaria media.

Caption: Bioassay-guided isolation workflow for this compound.

Hypothetical Signaling Pathway

Given that many natural products with cytotoxic activity exert their effects by inducing apoptosis, the following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by this compound. The specific molecular targets of this compound are yet to be determined.

Caption: Hypothetical apoptotic pathway modulated by this compound.

Conclusion

This technical guide provides a robust and detailed framework for the phytochemical investigation of Stellaria media with the goal of isolating and identifying this compound. The proposed bioassay-guided fractionation strategy, coupled with modern chromatographic and spectroscopic techniques, offers a high probability of success in isolating this, or other, bioactive compounds. The successful isolation and characterization of this compound from Stellaria media would not only add to the known chemical diversity of this plant but could also provide a new lead compound for drug development, particularly in the area of anti-malarial or cytotoxic therapies. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sid.ir [sid.ir]

- 3. Stellaria media (L.) Vill.- A plant with immense therapeutic potentials: phytochemistry and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stellaria media Linn.: A comprehensive review highlights the nutritional, phytochemistry, and pharmacological activities [herbmedpharmacol.com]

- 5. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bioassay-guided isolation of cytotoxic constituents from the flowers of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. japsonline.com [japsonline.com]

- 10. Cytotoxic Properties of Some Medicinal Plant Extracts from Mazandaran, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

No Publicly Available Data on the Biological Activity of Lettowienolide Against Plasmodium falciparum

A comprehensive search of scientific literature and research databases has revealed no publicly available information on the biological activity of Lettowienolide against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.

The scientific community actively investigates a wide range of natural and synthetic compounds for their potential as new antimalarial agents. This rigorous process involves initial screening for activity, followed by detailed studies to determine efficacy, toxicity, and mechanism of action. The absence of any published data for this compound in this context suggests that it has likely not yet been a subject of such research, or the findings from any preliminary investigations have not been disseminated in the public domain.

For researchers, scientists, and drug development professionals interested in novel antimalarial compounds, the focus remains on compounds and extracts that have demonstrated measurable activity in established assays. While the field of natural product discovery continues to be a promising avenue for new therapeutic leads, the specific compound of interest, this compound, does not currently have a research footprint in the area of malaria therapeutics.

Therefore, the creation of an in-depth technical guide or whitepaper on the biological activity of this compound against Plasmodium falciparum is not possible due to the lack of foundational scientific data.

An In-Depth Technical Guide on the Antimalarial Activity of Lettowienolide

This technical guide provides a detailed overview of the current scientific understanding of lettowienolide and its activity against Plasmodium falciparum, the primary parasite responsible for malaria. The information is based on a thorough review of available scientific literature.

Executive Summary

This compound is a naturally occurring geranylbenzoquinonoid that has been identified as having in vitro activity against the malaria parasite, Plasmodium falciparum. Research into this compound is in its nascent stages, and while initial screening has demonstrated bioactivity, a detailed understanding of its mechanism of action has not yet been elucidated. This document summarizes the existing data, provides context for the findings, and outlines general experimental procedures relevant to the study of such compounds.

Introduction to this compound

This compound is a natural product isolated from the fruits of Lettowianthus stellatus, a plant belonging to the Annonaceae family.[1][2] It is classified as a geranylbenzoquinonoid.[1][2] The chemical structure of this compound was determined through extensive spectroscopic analysis.[1][2]

In Vitro Antiplasmodial Activity

The primary investigation into the biological activity of this compound has focused on its effect on the growth of the malaria parasite Plasmodium falciparum. The available quantitative data from this research is summarized below.

Data Presentation

| Compound | Chemical Class | Target Organism | In Vitro Activity (IC₅₀) | Source |

| This compound | Geranylbenzoquinonoid | Plasmodium falciparum | ~20 µg/mL | [1][2] |

| Lettowiquinone | Geranylbenzoquinonoid | Plasmodium falciparum | ~20 µg/mL | [1][2] |

Table 1: Summary of the in vitro antiplasmodial activity of this compound and a related compound isolated from Lettowianthus stellatus.

This initial screening indicates that this compound possesses "mild" in vitro activity against the parasite.[1][2] Further dose-response studies and testing against different parasite strains (both chloroquine-sensitive and resistant) would be necessary to fully characterize its potency.

Mechanism of Action

As of the date of this report, there is no published scientific literature detailing the specific mechanism of action of this compound in Plasmodium falciparum. The initial study reporting its bioactivity did not investigate the molecular target or the cellular pathways affected by the compound.[1][2]

For context, other compounds containing a benzoquinone moiety have been explored as antimalarials. Some quinones are known to interfere with the parasite's mitochondrial electron transport chain, a mechanism of action similar to the established antimalarial drug atovaquone. However, it is crucial to note that this is a general observation for the chemical class, and it has not been experimentally verified for this compound.

Experimental Protocols

The primary research article that identified the antiplasmodial activity of this compound does not provide a detailed experimental protocol for the assay used.[1][2] However, a standard and widely accepted methodology for determining the in vitro IC₅₀ of a compound against P. falciparum is the SYBR Green I-based fluorescence assay. A generalized protocol for this type of experiment is provided below.

Generalized Protocol for In Vitro Antiplasmodial Assay (SYBR Green I Method)

-

Parasite Culture:

-

Plasmodium falciparum (e.g., 3D7 or W2 strain) is cultured in vitro in human O+ erythrocytes at a 2-5% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine.

-

Cultures are maintained at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.

-

Parasite synchronization at the ring stage is achieved using methods such as sorbitol lysis.

-

-

Drug Preparation:

-

This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

Serial dilutions of the stock solution are prepared in culture medium to achieve a range of final concentrations for testing.

-

-

Inhibition Assay:

-

In a 96-well microplate, the serially diluted compound is added to wells containing the synchronized parasite culture (typically at ~1% parasitemia and 2% hematocrit).

-

Control wells containing parasites with no drug and uninfected erythrocytes are included.

-

The plate is incubated for 72 hours under the standard culture conditions to allow for parasite multiplication.

-

-

Quantification of Parasite Growth:

-

After incubation, the plate is frozen at -80°C to lyse the erythrocytes.

-

The plate is then thawed, and a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.

-

The plate is incubated in the dark for 1 hour.

-

Fluorescence is measured using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

-

Data Analysis:

-

The fluorescence intensity correlates with the amount of parasitic DNA, and thus, the extent of parasite growth.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of parasite growth) is calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Experimental Workflow

Due to the lack of specific information on the mechanism of action of this compound, a signaling pathway diagram cannot be generated. However, the following diagram illustrates a generalized workflow for the in vitro screening of a compound for antiplasmodial activity.

References

Unveiling the Molecular Architecture of Lettowienolide: A Spectroscopic Approach

A comprehensive guide to the structural elucidation of the novel geranylbenzoquinonoid, Lettowienolide, leveraging the power of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Introduction

This compound, a novel geranylbenzoquinonoid, was first isolated from the fruits of Lettowianthus stellatus, a plant belonging to the Annonaceae family.[1] The determination of its intricate molecular structure was accomplished through a meticulous analysis of its spectroscopic data. This guide provides a detailed overview of the experimental methodologies and data interpretation that were pivotal in the structural elucidation of this natural product.

Experimental Protocols

The structural characterization of this compound relied on a suite of sophisticated analytical techniques. The following sections detail the experimental procedures employed.

Isolation of this compound

The isolation of this compound from the fruits of Lettowianthus stellatus was achieved through standard chromatographic techniques. While the primary publication does not detail the entire isolation protocol, a general workflow for the separation of natural products is depicted below. This typically involves extraction of the plant material with organic solvents, followed by a series of chromatographic steps to purify the target compound.

Spectroscopic Analysis

The purified this compound was subjected to a comprehensive analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker Avance 400 MHz spectrometer.

-

Samples were dissolved in deuterated chloroform (CDCl₃).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.

-

Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS):

-

High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

-

This technique provided the accurate mass of the molecular ion, which was crucial for determining the elemental composition.

Data Presentation and Interpretation

The structural elucidation of this compound was a process of piecing together the puzzle of its spectroscopic data. The chemical name for this compound is 7-(3,7-dimethylocta-2,6-dienyl)-5-hydroxy-3H-benzofuran-2-one.[1]

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was instrumental in establishing the molecular formula of this compound.

| Ion | m/z [M+H]⁺ (Observed) | Molecular Formula | m/z [M+H]⁺ (Calculated) |

| This compound | 315.1596 | C₁₉H₂₂O₄ | 315.1591 |

Table 1: High-Resolution Mass Spectrometry Data for this compound.

The observed accurate mass of the protonated molecule at m/z 315.1596 was in close agreement with the calculated mass for the molecular formula C₁₉H₂₂O₄, confirming the elemental composition of the compound.

NMR Spectroscopic Data

The one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra provided the detailed information necessary to assemble the final structure of this compound.

| Position | δC (ppm) | δH (ppm), multiplicity (J in Hz) |

| 2 | 175.8 | - |

| 3 | 45.8 | 3.65 (s) |

| 3a | 129.8 | - |

| 4 | 110.2 | 6.25 (d, J=2.0) |

| 5 | 158.0 | - |

| 6 | 108.5 | 6.20 (d, J=2.0) |

| 7 | 155.8 | - |

| 7a | 115.5 | - |

| 1' | 28.5 | 3.25 (d, J=7.2) |

| 2' | 120.5 | 5.40 (t, J=7.2) |

| 3' | 140.2 | - |

| 4' | 39.5 | 2.10 (m) |

| 5' | 26.5 | 2.05 (m) |

| 6' | 123.8 | 5.05 (t, J=6.5) |

| 7' | 132.0 | - |

| 8' | 25.6 | 1.65 (s) |

| 9' | 17.6 | 1.75 (s) |

| 10' | 16.0 | 1.60 (s) |

Table 2: ¹H and ¹³C NMR Data for this compound (400 MHz for ¹H and 100 MHz for ¹³C in CDCl₃).

Key Interpretations from NMR Data:

-

¹H NMR: The proton spectrum revealed the presence of aromatic protons, olefinic protons, and methyl groups, characteristic of a terpenoid-substituted aromatic compound. The signals at δ 6.25 and 6.20 with small coupling constants suggested a meta-relationship on a benzene ring. The signals in the olefinic region (δ 5.40 and 5.05) and the multiple methyl singlets (δ 1.60, 1.65, and 1.75) were indicative of a geranyl side chain.

-

¹³C NMR: The carbon spectrum showed 19 distinct signals, consistent with the molecular formula. The signal at δ 175.8 was characteristic of a carbonyl carbon in a lactone or ester. The signals in the aromatic region (δ 108.5-158.0) confirmed the presence of a substituted benzene ring. The remaining signals corresponded to the geranyl side chain.

-

2D NMR (COSY, HSQC, HMBC): These experiments were crucial for connecting the protons and carbons and establishing the final connectivity of the molecule.

-

COSY correlations established the proton-proton coupling networks within the geranyl side chain.

-

HSQC correlated each proton to its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation) was pivotal in connecting the different fragments of the molecule. Key HMBC correlations included the correlation from the benzylic protons H-1' to the aromatic carbons C-6, C-7, and C-7a, which definitively placed the geranyl side chain at C-7 of the benzofuranone core.

-

Logical Relationships in Structure Elucidation

The process of determining the structure of this compound from its spectroscopic data follows a logical progression, as illustrated in the diagram below.

References

In Vitro Antiplasmodial Activity of Lettowienolide: A Review of Available Data

A comprehensive search of scientific literature and databases has revealed no specific information regarding the in vitro antiplasmodial activity of a compound identified as "Lettowienolide." Consequently, this guide cannot provide quantitative data, detailed experimental protocols, or signaling pathway visualizations related to this specific compound's effects on Plasmodium species.

Extensive searches were conducted using various keywords, including "this compound," "in vitro antiplasmodial activity," "this compound Plasmodium falciparum IC50," and "antimalarial compounds from Lettowia volkensii." These inquiries did not yield any published studies, reports, or data sets detailing the evaluation of this compound against the malaria parasite.

While the plant genus Lettowia exists, and natural products are a significant source of antimalarial drug discovery, there is no publicly available scientific record of a compound named this compound being isolated and tested for its efficacy against Plasmodium.

Therefore, the core requirements of this technical guide—data presentation in tables, detailed experimental protocols, and Graphviz visualizations—cannot be fulfilled due to the absence of primary research data on the specified topic.

Researchers, scientists, and drug development professionals interested in the discovery of novel antiplasmodial agents are encouraged to consult literature on known antimalarial compounds isolated from various natural sources and to consider high-throughput screening of novel synthetic or natural product libraries. Should "this compound" be a newly discovered or proprietary compound, any data regarding its biological activity would likely reside in unpublished or confidential internal reports.

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Geranylbenzoquinonoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of geranylbenzoquinonoids, a class of natural products with significant biological activities. The document details their natural origins, biosynthetic pathways, and relevant experimental methodologies, making it a valuable resource for researchers in natural product chemistry, drug discovery, and metabolic engineering.

Natural Sources of Geranylbenzoquinonoids

Geranylbenzoquinonoids are meroterpenoids, compounds of mixed biosynthetic origin, characterized by a benzoquinone core substituted with a geranyl group. They are found across various kingdoms of life, including plants, fungi, and marine organisms.

Plant Sources

The most well-documented sources of geranylbenzoquinonoids are plants, particularly those belonging to the Boraginaceae family. These plants are known to produce the enantiomeric pair of naphthoquinone pigments, shikonin and alkannin, which are derivatives of a geranylbenzoquinonoid precursor.[1][2][3]

Table 1: Quantitative Yield of Shikonin and its Derivatives from Plant Sources

| Plant Species | Plant Part/Culture Type | Compound(s) | Yield | Reference(s) |

| Lithospermum erythrorhizon | Dried Roots | Shikonin | 2% (w/w) | [3] |

| Lithospermum erythrorhizon | Hairy Root Cultures | Shikonin Derivatives | Not specified | [4] |

| Lithospermum erythrorhizon | Cell Suspension Cultures (M18 strain) | Shikonin | 1.2 mg/g fresh weight | [5] |

| Arnebia euchroma | Roots | Shikonin | 1.26% (w/w) | [3] |

| Onosma echioides | Roots | Alkannin/Shikonin mixture | 0.02-0.24 mg/kg | [6] |

| Alkanna tinctoria | Roots | Alkannin Derivatives | Varies by region and cultivation | [7] |

Other plant families, such as Clusiaceae, are also known to produce geranylated compounds, including geranylated xanthones and benzoquinones. For instance, Psorospermum febrifugum has been reported to contain 2-geranylemodin.

Marine Sources

The marine environment is a rich source of structurally diverse natural products, including quinones with potential therapeutic applications. While specific geranylbenzoquinonoids are less commonly reported than other classes of marine quinones, some examples have been isolated from marine-derived microorganisms.

Marine actinomycetes, particularly of the genus Streptomyces, have been found to produce geranylated naphthoquinone derivatives. For example, a marine-derived Streptomyces sp. was found to produce A80915G-8''-acid, a naphthoquinone derivative with a geranyl chain.[8] Marine sponges are another prolific source of bioactive quinones and hydroquinones, although many of these are sesquiterpenoid or other terpenoid derivatives rather than specifically geranylated benzoquinones.[2][9][10]

Fungal Sources

Fungi, including endophytic and marine-derived species, are known producers of a vast array of secondary metabolites. While reports of geranylbenzoquinonoids from fungi are not as common as other classes of compounds, some prenylated benzoquinones have been identified. For instance, fumiquinone B, a quinone derivative, has been isolated from the endophytic fungus Neopestalotiopsis sp.[7][11] The mushroom Tricholoma album is known to produce other types of terpenoid compounds. The exploration of fungal metabolomes for novel geranylbenzoquinonoids remains an active area of research.

Biosynthesis of Geranylbenzoquinonoids

The biosynthesis of geranylbenzoquinonoids is best understood through the extensive studies on shikonin and alkannin in plants of the Boraginaceae family. The pathway involves the convergence of two major metabolic routes: the shikimate pathway, which provides the benzoquinone core, and the mevalonate (MVA) pathway, which supplies the geranyl side chain.[1][2][3]

Precursor Pathways

-

Shikimate Pathway: This pathway converts simple carbohydrate precursors into aromatic amino acids. In the context of geranylbenzoquinonoid biosynthesis, the key intermediate derived from this pathway is 4-hydroxybenzoic acid (4-HBA) .

-

Mevalonate (MVA) Pathway: This pathway synthesizes isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks for all isoprenoids. These are then condensed to form geranyl pyrophosphate (GPP) .

Core Biosynthetic Pathway of Shikonin

The core pathway begins with the condensation of 4-HBA and GPP, a reaction catalyzed by the enzyme 4-hydroxybenzoate geranyltransferase (PGT). This is a key regulatory step in the biosynthesis of shikonin.[1][2] The resulting intermediate, 3-geranyl-4-hydroxybenzoic acid, undergoes a series of modifications, including decarboxylation and hydroxylations, to form the geranylhydroquinone core. A crucial subsequent step is the hydroxylation of the geranyl side chain by a cytochrome P450 monooxygenase, geranylhydroquinone 3''-hydroxylase.[12] This hydroxylated intermediate then undergoes cyclization and further oxidative modifications to yield deoxyshikonin, which is finally converted to shikonin.

Regulation of Biosynthesis

The biosynthesis of shikonin is tightly regulated by various factors, including light and plant hormones. Light has been shown to inhibit shikonin production, while dark conditions promote it. Plant hormones, particularly jasmonates (e.g., methyl jasmonate), act as elicitors, significantly upregulating the expression of key biosynthetic genes, such as 4-hydroxybenzoate geranyltransferase, leading to increased shikonin accumulation.[8][13]

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of geranylbenzoquinonoids.

Extraction and Purification

3.1.1. Solvent Extraction of Shikonin from Plant Roots

This protocol describes a general method for the extraction of shikonin from the dried roots of Lithospermum erythrorhizon or related species.[1][3][6]

-

Preparation of Plant Material: Air-dry the plant roots and grind them into a fine powder.

-

Solvent Extraction:

-

Method A (Maceration/Soxhlet): Extract the powdered root material with a non-polar solvent such as n-hexane or petroleum ether. This can be done through maceration (soaking for several hours to days) or continuously in a Soxhlet apparatus for several hours.[1][6]

-

Method B (Ultrasound-Assisted Extraction): Suspend the powdered root material in a suitable solvent (e.g., ethanol) and subject it to ultrasonication. This method can significantly reduce extraction time and improve efficiency.[3]

-

-

Filtration and Concentration: Filter the mixture to separate the solvent extract from the solid plant residue. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3.1.2. Purification by Column Chromatography

The crude extract can be further purified using column chromatography.

-

Stationary Phase: Silica gel is commonly used as the stationary phase.

-

Mobile Phase: A gradient of non-polar and moderately polar solvents is typically employed. For example, a gradient of petroleum ether and ethyl acetate can be used to elute the compounds from the silica gel column.[1]

-

Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Further Purification: Fractions containing the desired compounds may require further purification by preparative high-performance liquid chromatography (HPLC) to obtain pure geranylbenzoquinonoids.

Characterization

The structural elucidation of isolated geranylbenzoquinonoids is typically achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

Enzyme Assays

3.3.1. Preparation of Microsomes from Plant Cells

Many enzymes involved in geranylbenzoquinonoid biosynthesis are membrane-bound and can be assayed in microsomal fractions.

-

Cell Lysis: Harvest plant cells and homogenize them in a suitable buffer (e.g., Tris-HCl with β-mercaptoethanol).

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet cell debris and larger organelles.

-

Collect the supernatant and centrifuge it at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

-

Resuspension: Resuspend the microsomal pellet in a suitable buffer for use in enzyme assays.

3.3.2. Assay for 4-Hydroxybenzoate Geranyltransferase (PGT)

This assay measures the activity of PGT by quantifying the formation of 3-geranyl-4-hydroxybenzoic acid.

-

Reaction Mixture: Prepare a reaction mixture containing the microsomal fraction, 4-hydroxybenzoic acid, geranyl pyrophosphate (GPP), and MgCl₂ in a suitable buffer (e.g., Tris-HCl).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination and Extraction: Stop the reaction (e.g., by adding acid) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracted product by HPLC to quantify the amount of 3-geranyl-4-hydroxybenzoic acid formed.

3.3.3. Assay for Geranylhydroquinone 3''-hydroxylase

This assay measures the activity of the cytochrome P450 enzyme that hydroxylates geranylhydroquinone.

-

Reaction Mixture: Prepare a reaction mixture containing the microsomal fraction, geranylhydroquinone, and an NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C).

-

Reaction Termination and Extraction: Stop the reaction and extract the products with an organic solvent.

-

Analysis: Analyze the products by HPLC or LC-MS to detect the formation of 3''-hydroxygeranylhydroquinone.

Conclusion

Geranylbenzoquinonoids represent a diverse and biologically significant class of natural products. While plant sources, particularly from the Boraginaceae family, have been extensively studied for their shikonin content, marine and fungal organisms present promising and underexplored sources for novel geranylbenzoquinonoid structures. The elucidation of the biosynthetic pathways, especially for shikonin, has opened up opportunities for metabolic engineering to enhance the production of these valuable compounds. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the natural sources, biosynthesis, and biological activities of geranylbenzoquinonoids, paving the way for future applications in medicine and biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]

- 3. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. 4-Hydroxybenzoate 3-geranyltransferase from Lithospermum erythrorhizon: purification of a plant membrane-bound prenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Integrative analysis of the shikonin metabolic network identifies new gene connections and reveals evolutionary insight into shikonin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Secondary metabolites produced by endophytic fungi: novel antifungal activity of fumiquinone B [redalyc.org]

- 8. Super-pigment: Deciphering shikonin biosynthesis to fight cancer, inflammation, and much more - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Characterizing cytochrome P450 enzymes involved in plant apocarotenoid metabolism by using an engineered yeast system - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Lettowienolide: A Methodological Overview

Disclaimer: As of late 2025, a comprehensive search of peer-reviewed scientific literature and public databases reveals no specific data on the preliminary cytotoxicity screening of Lettowienolide against cancer cell lines. The primary isolation and characterization study of this compound, a geranylbenzoquinonoid from the fruits of Lettowianthus stellatus, focused on its anti-malarial properties, reporting a mild in vitro activity against the Plasmodium falciparum parasite with an IC50 value of approximately 20 µg/mL.[1][2][3]

Given the absence of specific data for this compound, this technical guide provides a comprehensive overview of the standard methodologies, data presentation, and signaling pathway considerations for the preliminary cytotoxicity screening of a novel natural product, herein referred to as "Natural Product X." This guide is intended for researchers, scientists, and drug development professionals.

Data Presentation

Quantitative data from a preliminary cytotoxicity screening is typically summarized to allow for a clear comparison of a compound's potency and selectivity across different cell lines. The half-maximal inhibitory concentration (IC50) is the most common metric.

Table 1: In Vitro Cytotoxicity of Natural Product X against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| HCT-116 | Colon Carcinoma | 22.5 ± 2.1 |

| A549 | Lung Carcinoma | 35.1 ± 3.5 |

| HeLa | Cervical Cancer | 18.9 ± 2.3 |

| K-562 | Chronic Myelogenous Leukemia | 8.7 ± 0.9 |

| PC-3 | Prostate Cancer | 42.0 ± 4.7 |

| FGH (non-cancerous) | Human Gingival Fibroblast | > 100 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of cytotoxicity data. The following is a representative protocol for an in vitro cytotoxicity assay using a common colorimetric method.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[4]

1. Cell Culture and Seeding:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, A549, HeLa, K-562, PC-3) and a non-cancerous control cell line (e.g., FGH) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cells are harvested during the logarithmic growth phase and seeded into 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Preparation and Treatment:

-

A stock solution of Natural Product X is prepared in dimethyl sulfoxide (DMSO).

-

Serial dilutions of the stock solution are prepared in the complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells should be kept constant and non-toxic (typically ≤ 0.5%).

-

The medium from the seeded cells is replaced with 100 µL of the medium containing the various concentrations of Natural Product X. Control wells receive medium with DMSO only.

-

The plates are incubated for a specified exposure time, typically 48 or 72 hours.

3. MTT Assay and Data Analysis:

-

Following incubation, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualization of Workflow and Signaling Pathways

Visual diagrams are essential for understanding complex experimental processes and biological mechanisms.

Caption: Experimental workflow for in vitro cytotoxicity screening.

Many natural products exert their cytotoxic effects by inducing apoptosis (programmed cell death). The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process.

Caption: A generalized intrinsic apoptosis signaling pathway.

References

- 1. Geranylbenzoquinonoids from Lettowianthus stellatus fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

Therapeutic Potential of Luteolin: A Technical Guide for Researchers

Introduction

Luteolin, a naturally occurring flavonoid found in a wide variety of plants, has garnered significant attention within the scientific community for its diverse pharmacological activities. Extensive preclinical research has demonstrated its potential as a therapeutic agent in several major disease areas, including oncology, inflammatory disorders, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the current understanding of luteolin's therapeutic potential, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects.

Anticancer Properties of Luteolin

Luteolin exhibits potent anticancer activity across a range of cancer types by modulating multiple signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.[1][2]

1.1. Mechanism of Action

Luteolin's anticancer effects are attributed to its ability to interact with a variety of molecular targets. It has been shown to induce apoptosis (programmed cell death) through both the extrinsic and intrinsic pathways.[1][2] Luteolin can trigger the extrinsic pathway by upregulating death receptors on cancer cells and can activate the intrinsic pathway by disrupting the mitochondrial membrane potential and promoting the release of cytochrome c.[1]

Furthermore, luteolin can arrest the cell cycle at various phases, thereby inhibiting tumor cell proliferation.[3] It also demonstrates anti-angiogenic properties by inhibiting the formation of new blood vessels that supply tumors with nutrients, and it can suppress metastasis by downregulating the expression of proteins involved in cell migration and invasion, such as matrix metalloproteinases (MMPs).[1][4]

1.2. Signaling Pathways

Several key signaling pathways are modulated by luteolin in cancer cells:

-

PI3K/Akt/mTOR Pathway: Luteolin has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation in many cancers.[3][4]

-

MAPK Pathway: Luteolin can suppress the phosphorylation of extracellular signal-regulated kinase (ERK) within the MAPK signaling pathway, leading to reduced cell proliferation and induction of apoptosis.[4]

-

STAT3 Pathway: Luteolin can inhibit the activation of STAT3, a transcription factor that plays a significant role in tumor progression and metastasis.[3][4]

-

NF-κB Pathway: By inhibiting the NF-κB signaling pathway, luteolin can reduce the expression of inflammatory and anti-apoptotic genes that contribute to cancer development.

1.3. Quantitative Data: In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of luteolin against various cancer cell lines, demonstrating its in vitro cytotoxic efficacy.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 41.59 (24h), 27.12 (48h), 24.53 (72h) | [5] |

| H460 | Non-Small Cell Lung Cancer | 48.47 (24h), 18.93 (48h), 20.76 (72h) | [5] |

| LoVo | Colon Cancer | 66.70 (24h), 30.47 (72h) | [6] |

| HT-29 | Colon Cancer | Not specified | [7] |

| A549 | Lung Carcinoma | 3.1 | [7] |

| B16 4A5 | Mouse Melanoma | 2.3 | [7] |

| CCRF-HSB-2 | T-cell Leukemia | 2.0 | [7] |

| TGBC11TKB | Gastric Cancer | 1.3 | [7] |

1.4. Experimental Protocols

1.4.1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of luteolin on cancer cells.

-

Methodology:

-

Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of luteolin for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

1.4.2. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

-

Objective: To quantify the induction of apoptosis by luteolin.

-

Methodology:

-

Treat cancer cells with luteolin at the desired concentration and time point.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

1.5. Signaling Pathway Diagrams

Caption: Luteolin's multifaceted anticancer mechanism.

Anti-inflammatory Properties of Luteolin

Chronic inflammation is a key driver of many diseases. Luteolin has demonstrated significant anti-inflammatory effects by targeting pro-inflammatory signaling pathways and reducing the production of inflammatory mediators.[8]

2.1. Mechanism of Action

Luteolin exerts its anti-inflammatory effects primarily through the inhibition of key transcription factors, such as NF-κB and AP-1, which regulate the expression of numerous pro-inflammatory genes.[9] It also suppresses the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to a decrease in the production of prostaglandins and nitric oxide, respectively.[9]

2.2. Signaling Pathways

-

NF-κB Pathway: Luteolin inhibits the activation of the NF-κB pathway by preventing the degradation of its inhibitory subunit, IκBα, thereby blocking the nuclear translocation of NF-κB.[9]

-

MAPK Pathway: Luteolin can modulate the MAPK signaling cascade, which is involved in the production of inflammatory cytokines.

-

JAK-STAT Pathway: This pathway, often activated by cytokines, is another target of luteolin's inhibitory action, leading to reduced inflammation.[10][11]

2.3. Experimental Protocols

2.3.1. Measurement of Nitric Oxide (NO) Production (Griess Assay)

-

Objective: To assess the effect of luteolin on NO production in stimulated macrophages.

-

Methodology:

-

Culture macrophages (e.g., RAW 264.7 cells) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS).

-

Treat the cells with different concentrations of luteolin.

-

After incubation, collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.

-

A decrease in absorbance indicates inhibition of NO production.

-

2.4. Signaling Pathway Diagram

References

- 1. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments [frontiersin.org]

- 6. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives [mdpi.com]

- 7. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunopharmacological Activities of Luteolin in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Luteolin: A promising natural agent in management of pain in chronic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Lettowienolide and its Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, a total synthesis of Lettowienolide has not been reported. The following application note provides a comprehensive summary of the known information about this compound and proposes a feasible synthetic strategy based on established chemical principles. This document is intended to serve as a foundational guide for researchers aiming to embark on the total synthesis of this natural product.

Introduction to this compound

This compound is a naturally occurring geranylbenzoquinonoid that has been isolated from the fruits of Lettowianthus stellatus, a plant species found in Tanzania.[1][2] Natural products containing the benzoquinone motif are of significant interest to the scientific community due to their diverse and potent biological activities. Preliminary studies have shown that this compound exhibits mild in vitro activity against the Plasmodium falciparum malaria parasite, with an IC50 value of approximately 20 μg/mL.[2][3] The scarcity of this compound from its natural source necessitates the development of a robust synthetic route to enable further biological evaluation and structure-activity relationship (SAR) studies. This document outlines a proposed retrosynthetic analysis and a forward synthetic plan for this compound, complete with generalized experimental protocols for key transformations.

Physicochemical and Biological Data of this compound

The known quantitative and qualitative data for this compound are summarized in the table below.

| Property | Data | Reference(s) |

| Chemical Structure | 7-(3,7-dimethylocta-2,6-dienyl)-5-hydroxy-3H-benzofuran-2-one | [2] |

| Natural Source | Fruits of Lettowianthus stellatus Diels | [1][2] |

| Molecular Formula | C₁₈H₂₀O₄ | |

| CAS Number | 1189105-39-2 | [3] |

| Biological Activity | Mild in vitro activity against Plasmodium falciparum (IC₅₀ ~20 μg/mL) | [2][3] |

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound is depicted below. The primary disconnections involve the formation of the benzofuranone core and the installation of the geranyl side chain onto the aromatic ring.

Caption: Retrosynthetic analysis of this compound.

The proposed retrosynthesis commences by simplifying the target molecule, this compound. The benzofuranone ring is envisioned to be formed via an intramolecular lactonization of a suitably functionalized hydroquinone precursor (Intermediate 1 ). This intermediate could be assembled through the formation of a carbon-carbon bond between a geranyl-substituted hydroquinone (Intermediate 2 ) and a two-carbon unit, such as a derivative of glyoxylic acid (Intermediate 5 ). The key geranyl hydroquinone intermediate can be disconnected via a Friedel-Crafts alkylation, leading to commercially available hydroxyhydroquinone (Intermediate 3 ) and an activated form of geraniol, such as geranyl bromide (Intermediate 4 ).

Proposed Forward Synthetic Pathway

Based on the retrosynthetic analysis, a forward synthesis is proposed. This pathway focuses on a convergent approach, preparing the key building blocks and assembling them in a logical sequence.

Caption: Proposed forward synthesis of this compound.

The synthesis would commence with the Friedel-Crafts alkylation of hydroxyhydroquinone with geranyl bromide to install the isoprenoid side chain, yielding the key geranyl hydroquinone intermediate. Subsequent O-alkylation of one of the phenolic hydroxyl groups with an appropriate two-carbon electrophile, such as ethyl bromoacetate, followed by hydrolysis of the ester, would provide a carboxylic acid precursor. The final step would involve an intramolecular acylation to form the lactone ring of the benzofuranone core, thus completing the synthesis of this compound.

Experimental Protocols for Key Transformations

The following are generalized protocols for the key reactions in the proposed synthesis of this compound. These protocols are based on established methodologies and may require optimization for the specific substrates involved.

5.1. Protocol 1: Friedel-Crafts Alkylation for the Synthesis of Geranyl Hydroquinone

This procedure describes the Lewis acid-catalyzed alkylation of hydroxyhydroquinone with geranyl bromide.

-

Materials:

-

Hydroxyhydroquinone

-

Geranyl bromide

-

Anhydrous dichloromethane (DCM)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add hydroxyhydroquinone (1.0 eq) and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add BF₃·OEt₂ (1.2 eq) to the stirred solution.

-

In a separate flask, dissolve geranyl bromide (1.1 eq) in anhydrous DCM.

-

Add the geranyl bromide solution dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired geranyl hydroquinone.

-

5.2. Protocol 2: O-Alkylation and Saponification

This two-step protocol describes the formation of the carboxylic acid precursor for the final cyclization.

-

Materials:

-

Geranyl hydroquinone

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetone or dimethylformamide (DMF)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure (O-Alkylation):

-

In a round-bottom flask, dissolve geranyl hydroquinone (1.0 eq) in anhydrous acetone or DMF.

-

Add K₂CO₃ (2.0 eq) and ethyl bromoacetate (1.2 eq).

-

Heat the mixture to reflux and stir until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester intermediate, which may be used in the next step without further purification.

-

-

Procedure (Saponification):

-

Dissolve the crude ester intermediate in a mixture of THF and water.

-

Add LiOH (3.0 eq) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2-3).

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid precursor.

-

5.3. Protocol 3: Intramolecular Friedel-Crafts Acylation (Lactonization)

This protocol outlines the final cyclization to form the benzofuranone ring of this compound.

-

Materials:

-

Carboxylic acid precursor from Protocol 2

-

Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA)

-

Anhydrous toluene or DCM

-

Ice bath

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid precursor (1.0 eq) in anhydrous toluene or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Eaton's reagent or PPA (in excess) to the stirred solution.

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC for the formation of this compound.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and quench with saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

Stereoisomers: The synthesis of specific stereoisomers of this compound would require the use of chiral starting materials or the introduction of stereoselectivity in one of the key steps, potentially through asymmetric catalysis. The proposed route provides a framework that could be adapted for such purposes.

Conclusion

The proposed synthetic strategy offers a viable and logical approach to the total synthesis of this compound. By leveraging well-established reactions such as Friedel-Crafts alkylation and intramolecular acylation, this pathway provides a roadmap for the de novo synthesis of this promising antimalarial natural product. The successful execution of this synthesis would not only provide access to significant quantities of this compound for further biological studies but also open avenues for the creation of novel analogues with potentially enhanced therapeutic properties. Researchers are encouraged to use these notes as a guide and to optimize the reaction conditions for each step to achieve the desired outcomes.

References

Synthetic Routes for Geranylbenzoquinonoid Scaffolds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes for the preparation of geranylbenzoquinonoid scaffolds, a class of compounds with recognized cytotoxic activity against various cancer cell lines. The protocols outlined below are based on established electrophilic aromatic substitution and subsequent oxidation reactions, offering a reproducible methodology for accessing these valuable molecules for further research and drug development.

I. Overview of Synthetic Strategy

The primary approach for synthesizing the geranylbenzoquinonoid scaffold involves a two-step process. The first key step is an electrophilic aromatic substitution (EAS) reaction between geraniol and a hydroquinone derivative, catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃∙Et₂O). This reaction couples the geranyl moiety to the hydroquinone backbone. The subsequent step involves the oxidation of the resulting geranylhydroquinone to the corresponding geranylbenzoquinone. Further derivatization can be achieved through standard methylation or acetylation reactions.

A general workflow for the synthesis is depicted below.

Caption: Synthetic workflow for geranylbenzoquinonoid scaffolds.

II. Experimental Protocols

Protocol 1: Synthesis of Geranylhydroquinone via Electrophilic Aromatic Substitution

This protocol describes the synthesis of geranylhydroquinone from geraniol and 1,4-hydroquinone.

Materials:

-

Geraniol

-

1,4-hydroquinone

-

Boron trifluoride etherate (BF₃∙Et₂O)

-

Anhydrous 1,4-dioxane

-

Ethyl acetate (EtOAc)

-

Sodium bicarbonate (NaHCO₃), 5% aqueous solution

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Crushed ice

-

Nitrogen gas supply

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of 1,4-hydroquinone (5.5 mmol) and geraniol (5.5 mmol) in freshly distilled 1,4-dioxane (20 mL), gradually add BF₃∙Et₂O (1.6 mmol) at room temperature.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice (approximately 30 g).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with 5% aqueous NaHCO₃ solution (30 mL) and then with water (2 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure geranylhydroquinone.

Protocol 2: Oxidation of Geranylhydroquinone to Geranylbenzoquinone

This protocol details the oxidation of geranylhydroquinone to the corresponding benzoquinone.

Materials:

-

Geranylhydroquinone

-

Manganese dioxide (MnO₂)

-

Dichloromethane (CH₂Cl₂)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve geranylhydroquinone (0.59 mmol) in dichloromethane (20 mL).

-

Add manganese dioxide (0.6 mmol) to the solution.

-

Stir the mixture at room temperature for 18 hours.

-

After the reaction is complete, filter the mixture to remove the MnO₂.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography (eluent: dichloromethane) to obtain pure geranylbenzoquinone (yield: 82%).[1]

III. Quantitative Data Summary

The following tables summarize the reported yields for the synthesis of geranylated compounds and their cytotoxic activities.

Table 1: Synthesis Yields

| Compound | Starting Materials | Reaction Type | Catalyst/Reagent | Yield (%) |

| Geranylhydroquinone | Geraniol, 1,4-Hydroquinone | Electrophilic Aromatic Substitution | BF₃∙Et₂O | 28% |

| Geranylbenzoquinone | Geranylhydroquinone | Oxidation | MnO₂ | 82% |

| Geranyl-p-methoxyphenol | Geraniol, p-methoxyphenol | Electrophilic Aromatic Substitution | BF₃∙Et₂O | Not specified |

| Geranyl-1,4-dimethoxyquinone | Geranylhydroquinone or its derivative | Methylation | (CH₃)₂SO₄ | Not specified |